molecular formula C14H16N4OS B14861618 6-(piperidin-3-yl)-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide

6-(piperidin-3-yl)-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide

Cat. No.: B14861618
M. Wt: 288.37 g/mol
InChI Key: ZRKLDYPFMZIFQJ-UHFFFAOYSA-N
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Description

6-(piperidin-3-yl)-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide is a synthetic organic compound that features a pyridine ring substituted with a piperidine and a thiazole moiety. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(piperidin-3-yl)-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyridine core: Starting from a suitable pyridine precursor, functional groups are introduced through electrophilic or nucleophilic substitution reactions.

    Introduction of the piperidine ring: This can be achieved through reductive amination or other amine coupling reactions.

    Formation of the thiazole ring: The thiazole moiety can be synthesized via cyclization reactions involving thiourea and α-haloketones.

    Amide bond formation: The final

Properties

Molecular Formula

C14H16N4OS

Molecular Weight

288.37 g/mol

IUPAC Name

6-piperidin-3-yl-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C14H16N4OS/c19-13(18-14-16-6-7-20-14)11-3-4-12(17-9-11)10-2-1-5-15-8-10/h3-4,6-7,9-10,15H,1-2,5,8H2,(H,16,18,19)

InChI Key

ZRKLDYPFMZIFQJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=NC=C(C=C2)C(=O)NC3=NC=CS3

Origin of Product

United States

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